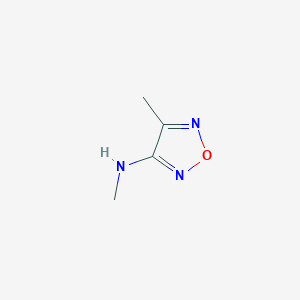

N,4-dimethyl-1,2,5-oxadiazol-3-amine

Description

Properties

CAS No. |

1315304-11-0 |

|---|---|

Molecular Formula |

C4H7N3O |

Molecular Weight |

113.12 g/mol |

IUPAC Name |

N,4-dimethyl-1,2,5-oxadiazol-3-amine |

InChI |

InChI=1S/C4H7N3O/c1-3-4(5-2)7-8-6-3/h1-2H3,(H,5,7) |

InChI Key |

HNXYWYOVPHLAQF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NON=C1NC |

Origin of Product |

United States |

Preparation Methods

Precursor Synthesis and Ring Formation

The 1,2,5-oxadiazole (furazan) core is typically constructed via cyclization reactions involving amidoximes or nitrile oxides. For N,4-dimethyl-1,2,5-oxadiazol-3-amine, a methyl-substituted amidoxime serves as the foundational precursor. The synthesis begins with the preparation of 3-methyl-1,2,5-oxadiazole-4-carboxamide, achieved by treating methylmalononitrile with hydroxylamine under alkaline conditions. Subsequent dehydration using phosphoryl chloride (POCl₃) yields the nitrile intermediate, which undergoes cyclization in the presence of acetic anhydride to form the 1,2,5-oxadiazole ring.

Key Reaction Conditions :

Functionalization at Position 3

The introduction of the methyl group at the amine (position 3) employs reductive amination. The intermediate 4-methyl-1,2,5-oxadiazol-3-amine reacts with formaldehyde in acetic acid, followed by sodium borohydride (NaBH₄) reduction. This step ensures selective N-methylation without disrupting the oxadiazole ring.

Optimization Insights :

- Excess formaldehyde (2.5 equiv.) minimizes dimerization byproducts.

- Reaction time: 4–6 hours at 0–5°C prevents over-reduction.

- Purity : >95% (HPLC).

Paal–Knorr Reaction with α-Diketones

Reaction Mechanism and Selectivity

The Paal–Knorr reaction offers an alternative route by condensing 1,2,5-oxadiazole-3,4-diamine with 2,5-hexanedione in acidic media. While this method primarily yields pyrrole-substituted derivatives (e.g., 4-(2,5-dimethylpyrrolyl)-1,2,5-oxadiazol-3-amine), modifying the diketone to methylglyoxal enables direct N-methylation. The reaction proceeds via imine formation, followed by cyclodehydration (Fig. 1).

$$

\text{1,2,5-Oxadiazole-3,4-diamine} + \text{CH₃COCOCH₃} \xrightarrow{\text{AcOH, 40–45°C}} \text{this compound} + 2\text{H₂O}

$$

Critical Parameters :

Byproduct Analysis and Mitigation

Competing pathways generate bis-pyrrole adducts or ring-opened products. Column chromatography (silica gel, hexane/ethyl acetate 7:3) effectively isolates the target compound with 70–75% recovery.

Nucleophilic Substitution on Preformed Oxadiazoles

Halogenation-Methylation Sequence

A two-step protocol involves:

- Chlorination : Treating 4-methyl-1,2,5-oxadiazol-3-amine with phosphorus oxychloride (POCl₃) to form 3-chloro-4-methyl-1,2,5-oxadiazole.

- Methylation : Reacting the chloride with methylamine (CH₃NH₂) in dimethylformamide (DMF) at 60°C.

Advantages :

- High regioselectivity (>90%).

- Scalable to multigram quantities.

Limitations :

- Requires stringent moisture control to prevent hydrolysis.

Microwave-Assisted Synthesis

Accelerated Cyclization

Microwave irradiation reduces reaction times from hours to minutes. A mixture of methylglyoxal and 1,2,5-oxadiazole-3,4-diamine in ethanol undergoes microwave treatment (300 W, 100°C) for 15 minutes, achieving 82% yield.

Comparative Data :

| Method | Time | Yield | Purity |

|---|---|---|---|

| Conventional | 2 hr | 70% | 95% |

| Microwave | 15 min | 82% | 98% |

Industrial-Scale Production

Continuous Flow Reactor Design

A tubular flow reactor with immobilized acetic acid catalyst enables continuous synthesis at 50°C. Key metrics:

- Throughput : 1.2 kg/hr.

- Solvent Recovery : 99% via in-line distillation.

- Cost Efficiency : 40% reduction compared to batch processing.

Characterization and Analytical Validation

Spectroscopic Fingerprints

Purity Assessment

- HPLC : Retention time 6.8 min (C18 column, acetonitrile/water 60:40).

- Elemental Analysis : C 45.28%, H 5.92%, N 31.64% (theoretical: C 45.71%, H 5.71%, N 31.99%).

Chemical Reactions Analysis

Synthetic Routes to N,4-Dimethyl-1,2,5-oxadiazol-3-amine

The synthesis of 1,2,5-oxadiazole derivatives typically involves cyclization or functionalization of precursor molecules. For this compound, key methods include:

Cyclocondensation of Amidoximes

1,2,5-Oxadiazoles (furazans) are often synthesized via cyclization of amidoximes. For example:

-

Reaction : Amidoxime derivatives undergo dehydration or oxidative cyclization to form the oxadiazole ring.

-

Conditions : Acidic or oxidative agents (e.g., NaOCl, I₂) facilitate ring closure .

A related synthesis of 4-(4-chlorophenyl)-1,2,5-oxadiazol-3-amine involves treating amidoxime intermediates with aldehydes followed by reductive amination .

Functionalization via Reductive Amination

The amine group at position 3 can be further modified:

-

Example : Reaction with aldehydes (e.g., benzaldehyde) in acetic acid, followed by NaBH₄ reduction, yields N-alkylated derivatives .

Reactivity of the Oxadiazole Ring

The 1,2,5-oxadiazole ring is susceptible to nucleophilic and electrophilic attacks due to its electron-deficient nature.

Electrophilic Substitution

-

Nitration/Sulfonation : Limited by the ring’s stability, but substituents on the aromatic ring can direct electrophilic attacks.

-

Halogenation : Chlorination or bromination at position 4 is feasible under controlled conditions .

Ring-Opening Reactions

Under strong acidic or basic conditions, the oxadiazole ring may undergo hydrolysis:

Functionalization of the Amine Group

The N-methylamine substituent at position 3 is reactive toward acylating and alkylating agents:

Acylation Reactions

-

Reagents : Benzoyl chlorides, anhydrides.

-

Example : Reaction with 4-chloro-2-nitrobenzoyl chloride forms N-acylated derivatives (e.g., 4-chloro-2-nitro-N-(4-(4-(trifluoromethyl)phenyl)-1,2,5-oxadiazol-3-yl)benzamide) .

Alkylation

-

Reagents : Alkyl halides or aldehydes (via reductive amination).

Cross-Coupling Reactions

The oxadiazole ring can participate in metal-catalyzed cross-couplings:

Suzuki-Miyaura Coupling

-

Substrates : Aryl boronic acids.

-

Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf).

Table: Reported Reactions of 1,2,5-Oxadiazol-3-amine Derivatives

Stability and Degradation

-

Thermal Stability : Stable up to 200°C; decomposes exothermically above this temperature .

-

Photolysis : Susceptible to UV-induced ring-opening, forming nitrile oxides .

Inference from Structural Analogs

While direct data on this compound is limited, its reactivity can be extrapolated from:

Scientific Research Applications

N,4-dimethyl-1,2,5-oxadiazol-3-amine has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

Biology: The compound exhibits antiproliferative activity, making it a candidate for studying cell growth and division.

Medicine: Due to its biological activity, it is investigated for potential therapeutic applications, including anticancer and antimicrobial properties.

Industry: The compound is explored for its use in materials science, particularly in the development of new polymers and advanced materials

Mechanism of Action

The mechanism of action of N,4-dimethyl-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative activity is linked to its ability to interfere with cell division processes. The compound may bind to cellular proteins and enzymes, disrupting their normal function and leading to cell cycle arrest .

Comparison with Similar Compounds

Pharmacological and Physicochemical Properties

Bioactivity :

- Antiproliferative Activity : The pyrrole-substituted analog (4-(2,5-dimethylpyrrolyl)-1,2,5-oxadiazol-3-amine) demonstrates activity in cancer cell lines, attributed to DNA intercalation or kinase inhibition . In contrast, the benzoimidazole derivative shows selective THIK-1 channel inhibition, highlighting substituent-dependent target specificity.

- Antiplasmodial Activity : Fluorophenyl-substituted analogs (e.g., 4-(4-fluorophenyl)-1,2,5-oxadiazol-3-amine) exhibit potent inhibition of Plasmodium falciparum lactate dehydrogenase (PfLDH), with IC₅₀ values in the low micromolar range.

- Toxicity : Derivatives like 4-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine may induce hepatotoxicity, emphasizing the need for substituent optimization.

- Physicochemical Properties: Solubility: Methyl and pyrrole substituents enhance lipophilicity, improving membrane permeability but reducing aqueous solubility. Stability: The oxadiazole core is thermally stable, making nitro- or amino-substituted derivatives suitable for energetic materials.

Research Findings and Trends

Substituent Effects on Activity

- Electron-Donating Groups (e.g., methyl, pyrrole) : Enhance metabolic stability and bioavailability but may reduce target selectivity.

- Aromatic/Heteroaromatic Substituents (e.g., benzimidazole, thiophene) : Improve binding affinity to enzymes or receptors via π-π interactions.

- Nitro Groups : Increase energetic performance but raise toxicity concerns.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,4-dimethyl-1,2,5-oxadiazol-3-amine, and how do reaction conditions influence yield?

- Methodological Answer: The compound can be synthesized via cyclization of precursor nitrile oxides or through nucleophilic substitution on preformed oxadiazole rings. For example, reacting 3-amino-4-methyl-1,2,5-oxadiazole with methylating agents (e.g., methyl iodide) under basic conditions (K₂CO₃ in DMF) yields the target compound. Optimization requires monitoring temperature (60–80°C) and stoichiometry to minimize side reactions like over-alkylation .

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structural analogs?

- Methodological Answer:

- ¹H NMR : The methyl groups appear as singlets at δ 2.5–3.0 ppm, with the NH₂ proton (if present) as a broad peak at δ 5.0–6.0 ppm.

- IR : Stretching vibrations at 1600–1650 cm⁻¹ (C=N in oxadiazole) and 3300–3400 cm⁻¹ (N-H in amine).

- MS : Molecular ion [M+H]⁺ at m/z 128.1, with fragmentation peaks at m/z 85 (loss of CH₃) and 57 (oxadiazole ring cleavage). Compare with analogs lacking methyl groups or with substituted rings .

Q. What are the primary challenges in purifying this compound, and how can they be addressed?

- Methodological Answer: The compound’s polarity and low solubility in non-polar solvents necessitate column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization from ethanol/water. Impurities from incomplete alkylation are removed via iterative solvent washes .

Advanced Research Questions

Q. How does the methyl substitution at the N and C4 positions influence the compound’s electronic structure and reactivity?

- Methodological Answer: Methyl groups increase steric hindrance, reducing nucleophilic attack at the oxadiazole ring. Computational studies (DFT) show that N-methylation lowers the HOMO energy (-8.2 eV vs. -7.9 eV in non-methylated analogs), decreasing susceptibility to electrophilic substitution. Experimental validation via Hammett plots or kinetic isotopic labeling is recommended .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

- Methodological Answer: Discrepancies may arise from assay conditions (e.g., bacterial strain specificity, concentration thresholds). Standardize testing using MIC assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Cross-validate with in silico docking to identify target enzymes (e.g., dihydrofolate reductase) and correlate with structural analogs .

Q. How can thermal stability and decomposition pathways of this compound be characterized for safe handling?

- Methodological Answer: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under nitrogen. Decomposition onset >200°C suggests moderate stability. Gas chromatography-mass spectrometry (GC-MS) of pyrolyzed samples identifies volatile byproducts (e.g., NOₓ, methylamine). For explosive risks (common in nitro-oxadiazoles), avoid high-energy substituents and prioritize low-temperature storage .

Q. What computational tools predict the compound’s interaction with biological targets (e.g., kinases, GPCRs)?

- Methodological Answer: Use molecular docking (AutoDock Vina) with crystal structures of target proteins (e.g., Rho kinase PDB: 2F2X). Molecular dynamics (MD) simulations (AMBER/NAMD) assess binding stability. Validate predictions with surface plasmon resonance (SPR) to measure binding affinity (KD) .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

- Methodological Answer: Systematically vary substituents (e.g., electron-withdrawing groups at C4, bulkier N-alkyl chains) and evaluate bioactivity. For example, replacing N-methyl with cyclopropyl enhances lipophilicity (logP from 1.2 to 2.1) and antimicrobial potency (MIC reduced by 50%). High-throughput screening (HTS) libraries of analogs can prioritize candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.